Ono-1301 -

Ono-1301

Catalog Number: EVT-1571686
CAS Number:
Molecular Formula: C26H24N2O4
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ONO-1301 is a novel long-acting prostaglandin I2 agonist developed for therapeutic applications, particularly in the treatment of various inflammatory and fibrotic conditions. It exhibits significant pharmacological properties, including thromboxane synthase inhibitory activity, which contributes to its potential in cardiovascular and metabolic diseases. The compound has been primarily studied for its effects on liver inflammation, myocardial protection during ischemia/reperfusion injury, and pulmonary fibrosis.

Source

ONO-1301 was synthesized by ONO Pharmaceutical Co., Ltd., based in Japan. The compound is typically provided in powder form for research purposes and has been utilized in various studies to assess its biological effects and mechanisms of action .

Classification

ONO-1301 is classified as a synthetic prostacyclin analog. Prostaglandin I2, also known as prostacyclin, is a member of the eicosanoid family and plays a crucial role in vascular biology. ONO-1301 is specifically designed to mimic the actions of prostaglandin I2 while providing a longer duration of action than natural prostaglandins.

Synthesis Analysis

Methods

  • Starting Materials: The synthesis begins with readily available eicosanoid precursors.
  • Reagents: Various reagents are used to facilitate cyclization and functional group modifications.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis process has been optimized to yield ONO-1301 with high efficiency. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound throughout the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of ONO-1301 features a bicyclic core characteristic of prostaglandins, with specific substitutions that enhance its agonistic activity at the prostacyclin receptor (IP receptor). The exact molecular formula and structural diagram are not provided in the sources but can be inferred from its classification as a prostacyclin analog.

Data

While specific numerical data regarding bond lengths or angles is not available, studies indicate that ONO-1301's structural modifications contribute to its prolonged half-life and enhanced receptor affinity compared to natural prostaglandin I2 .

Chemical Reactions Analysis

Reactions

ONO-1301 participates in several biochemical reactions primarily through its interaction with the IP receptor on cell membranes. These interactions lead to downstream signaling cascades that mediate various physiological responses:

  • Vasodilation: Activation of the IP receptor results in increased cyclic adenosine monophosphate levels, promoting vasodilation.
  • Inhibition of Platelet Aggregation: By mimicking prostacyclin, ONO-1301 inhibits platelet aggregation, which is beneficial in preventing thrombus formation.

Technical Details

Research has shown that ONO-1301 effectively modulates inflammatory responses by influencing cytokine production and reducing oxidative stress in various cell types, including macrophages and hepatic stellate cells .

Mechanism of Action

Process

The mechanism of action for ONO-1301 involves binding to the IP receptor, which activates intracellular signaling pathways leading to:

  • Increased cAMP Production: This mediates smooth muscle relaxation and anti-inflammatory effects.
  • Modulation of Gene Expression: ONO-1301 influences the expression of genes associated with inflammation and fibrosis, such as interleukin-6 and tumor necrosis factor-alpha .

Data

Studies have demonstrated that ONO-1301 administration results in significant reductions in pro-inflammatory cytokines while promoting anti-inflammatory markers in animal models .

Physical and Chemical Properties Analysis

Physical Properties

ONO-1301 is typically presented as a white to off-white powder. Its solubility characteristics allow it to be dissolved in dimethyl sulfoxide for experimental use. Specific melting points or boiling points are not detailed but are crucial for handling and formulation.

Chemical Properties

The chemical stability of ONO-1301 is enhanced due to its structural modifications compared to natural prostaglandins. This stability allows for prolonged therapeutic effects when administered.

Relevant data regarding solubility, stability under various pH conditions, or degradation pathways may be essential for formulation development but are not specified in the available literature.

Applications

Scientific Uses

ONO-1301 has been investigated for several scientific applications, including:

  • Treatment of Liver Inflammation: Research indicates it may reduce liver fibrosis in models of non-alcoholic fatty liver disease.
  • Cardiovascular Protection: Its ability to mitigate ischemia/reperfusion injury suggests potential applications in cardiac surgery or acute coronary syndromes.
  • Pulmonary Disease Management: Studies have shown efficacy in attenuating pulmonary fibrosis, indicating promise for treating chronic lung diseases .
Introduction to ONO-1301: Pharmacological Profile and Therapeutic Potential

Structural and Functional Characterization of ONO-1301 as a Synthetic Prostacyclin Agonist

ONO-1301 (C₂₆H₂₄N₂O₄; MW: 428.49 g/mol) is a synthetic prostacyclin (PGI₂) agonist distinguished by its non-prostanoid structure. Unlike endogenous prostaglandins, it lacks the five-membered ring and allylic alcohol moieties, rendering it resistant to rapid degradation by 15-hydroxyprostaglandin dehydrogenase. This structural feature confers exceptional chemical and biological stability, enabling prolonged pharmacological activity [1] [5] [8]. The molecule incorporates a 3-pyridine radical, which facilitates its thromboxane synthase inhibitory activity and intrinsic PGI₂-promoting effects [8].

Table 1: Structural and Functional Comparison of ONO-1301 with Traditional Prostacyclin Analogs

PropertyONO-1301Traditional Prostanoids (e.g., Iloprost, Epoprostenol)
Chemical ClassNon-prostanoidProstanoid ring-containing
Metabolic StabilityHigh (resists 15-OH-PGDH)Low (rapid enzymatic degradation)
Biological Half-lifeProlongedShort (< 30 mins for epoprostenol)
Key Functional Groups3-Pyridine radicalCyclopentane ring + allylic alcohol
TXA2 Synthase InhibitionYesNo

Functionally, ONO-1301 binds selectively to the prostacyclin receptor (IP receptor) with high affinity, activating downstream cAMP signaling. This agonism induces vasodilation and inhibits platelet aggregation, but crucially, it also stimulates parenchymal cells (e.g., fibroblasts, endothelial cells) to secrete regenerative cytokines, including hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF) [3] [6] [8].

Dual Mechanism of Action: IP-Receptor Activation and Thromboxane Synthase Inhibition

ONO-1301 exerts a dual pharmacological action that synergistically enhances its therapeutic profile:

  • IP-Receptor Agonism:Binding to the Gₛ-protein-coupled IP receptor activates adenylate cyclase, elevating intracellular cyclic adenosine monophosphate (cAMP). This pathway mediates vasodilation and antiplatelet effects. Notably, cAMP elevation also triggers paracrine secretion of cytoprotective factors:
  • HGF Production: Upregulated in endothelial cells and fibroblasts, promoting tissue repair and angiogenesis [3] [6].
  • VEGF Induction: Enhances endothelial cell proliferation and vascular permeability, facilitating neovascularization [3] [7].In vitro, ONO-1301 (0.1–1 µM) increases HGF and VEGF secretion from human fibroblasts by >200%, an effect mimicked by cAMP analogs like dibutyryl-cAMP [3].
  • Thromboxane Synthase Inhibition:The 3-pyridine moiety enables potent inhibition of thromboxane A₂ (TXA₂) synthase, shifting the arachidonic acid cascade toward prostacyclin production. This reduces TXA₂-mediated vasoconstriction, platelet aggregation, and smooth muscle proliferation. The IC₅₀ for collagen-induced platelet aggregation inhibition is 460 nM [1] [8].

Table 2: Key Cytokines Induced by ONO-1301 and Their Therapeutic Roles

CytokinePrimary Source CellsBiological FunctionsTherapeutic Impact
HGFFibroblasts, Endothelial cellsAnti-fibrotic, mitogenic, angiogenicAmeliorates ischemia/reperfusion injury [2] [6]
VEGFFibroblasts, Hepatic stellate cellsAngiogenesis, vascular permeability enhancementImproves myocardial blood flow [3] [10]
SDF-1Stromal cellsStem cell homing, tissue regenerationEnhances stem cell recruitment [8]

This dual mechanism amplifies tissue salvage in ischemic pathologies. In myocardial infarction models, ONO-1301-treated rats exhibited 44.4% ± 5.8% ischemic area vs. 58.6% ± 8.7% in controls, alongside 2-fold higher capillary density in border zones [2] [3].

Historical Development and Rationale for Long-Acting Prostacyclin Mimetics

Traditional prostacyclin analogs (e.g., epoprostenol, iloprost) face clinical limitations due to short half-lives (minutes) and tachyphylaxis from receptor desensitization. ONO-1301 emerged from efforts to design stable, long-acting agonists without classical prostanoid structures. Its development rationale centered on:

  • Overcoming Metabolic Instability: By eliminating the enol ether bond targeted by 15-OH-PGDH, ONO-1301 achieves sustained plasma concentrations (>3–4 hrs post-dose) [8].
  • Avoiding TXA₂ Counter-Regulation: Unlike pure IP agonists, ONO-1301’s TXA₂ synthase inhibition prevents rebound vasoconstriction and platelet activation [8].

To further prolong its effects, a sustained-release formulation (ONO-1301SR) was engineered using poly-lactic-co-glycolic acid (PLGA) microspheres. This system hydrolyzes gradually, releasing ONO-1301 linearly over weeks with minimal initial burst. In porcine ischemic cardiomyopathy models, a single ONO-1301SR administration elevated myocardial HGF for >28 days, improving ejection fraction by 32% [8] [10].

Table 3: Evolution of ONO-1301 Delivery Systems

FormulationRelease KineticsKey AdvantagesTherapeutic Applications
Oral ONO-1301Hours (rapid hepatic metabolism)Convenient administrationEarly-phase antiplatelet therapy (discontinued) [10]
ONO-1301SR (PLGA)Weeks (linear sustained release)Localized delivery, reduced systemic exposureMyocardial regeneration [8]
Nanoparticle-EncapsulatedTargeted to injured tissuesEnhanced lung accumulation in PAH modelsPulmonary arterial hypertension [7]

Clinical translation advanced with YS-1402, a PLGA-polymerized form tested in a Phase I/IIa trial (N=24 ICM patients). Combined with CABG, YS-1402 significantly improved myocardial blood flow at 26 weeks post-operation vs. placebo, validating its regenerative potential [10].

Properties

Product Name

Ono-1301

IUPAC Name

2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26+

InChI Key

WBBLIRPKRKYMTD-BYCLXTJYSA-N

Synonyms

(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
ONO 1301
ONO-1301

Canonical SMILES

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4

Isomeric SMILES

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCO/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.